![molecular formula C7H6N2OS B044870 2-Aminobenzo[D]thiazol-5-OL CAS No. 118526-19-5](/img/structure/B44870.png)
2-Aminobenzo[D]thiazol-5-OL
Overview
Description
2-Aminobenzo[D]thiazol-5-OL is a heterocyclic compound featuring a benzothiazole core with an amino group at position 2 and a hydroxyl group at position 3. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[D]thiazol-5-OL typically involves the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation. One common method includes:
Cyclization Reaction: o-Aminothiophenol reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzothiazole.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzo[D]thiazol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
- Quinone derivatives from oxidation.
- Dihydro derivatives from reduction.
- Substituted benzothiazoles from nucleophilic substitution .
Scientific Research Applications
Pharmaceutical Development
2-Aminobenzo[D]thiazol-5-OL serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy, making it a valuable compound in drug formulation .
Biological Research
The compound is extensively studied for its biological activities:
- Antimicrobial Activity : It exhibits potent activity against various pathogens, including Mycobacterium tuberculosis, with minimal cytotoxicity towards human liver cells (IC50 = 61 µM) .
- Anticancer Potential : Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways. It has shown effectiveness against multiple cancer cell lines, including breast and colon cancers .
- Antioxidant Properties : The hydroxyl group allows it to scavenge free radicals, reducing oxidative stress in cells.
Material Science
The compound is utilized in developing novel materials such as polymers and coatings due to its unique chemical properties that enhance durability and resistance .
Agricultural Chemistry
It finds applications in formulating agrochemicals, contributing to developing effective pesticides and herbicides that are environmentally safer .
Analytical Chemistry
This compound is used as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds in complex mixtures .
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant bactericidal activity against Mycobacterium tuberculosis while maintaining low cytotoxicity towards human liver cells . This suggests its potential as a therapeutic agent for tuberculosis.
Anticancer Potential
In comparative studies on various derivatives, this compound showed significant inhibitory effects on CSF1R kinase (IC50 = 5.5 nM), indicating its promise as an anticancer drug candidate . Modifications at specific positions on the benzothiazole ring enhanced its anticancer efficacy.
Structure-Activity Relationship (SAR)
Research into SAR revealed that introducing different substituents on the phenyl ring significantly affected cytotoxic activity against tumor cell lines. This highlights the importance of structural modifications in enhancing therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Aminobenzo[D]thiazol-5-OL involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, leading to altered cellular responses.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2-(2-Aminobenzo[d]thiazol-6-yl) Benzo[d]oxazol-5-amine (HPV Pathway Inhibitor)
- Structural Differences: The hydroxyl group in 2-Aminobenzo[D]thiazol-5-OL is replaced with a benzo[d]oxazol-5-amine moiety at position 4.
- Biological Activity: This derivative demonstrated potent inhibition of HPV E7 oncoprotein, suppressing cervical cancer cell proliferation. The amino group at position 2 and heterocyclic fusion enhance binding to viral targets .
- Synthesis : Synthesized via virtual screening-guided design, emphasizing the role of substituent positioning in bioactivity.
2-Methylbenzo[d]thiazol-5-ol (Monoamine Oxidase Inhibitor)
- Structural Differences: A methyl group replaces the amino group at position 2, reducing electron density.
- Biological Activity: Exhibited selective monoamine oxidase B (MAO-B) inhibition, relevant for neurodegenerative diseases. The hydroxyl group at position 5 stabilizes enzyme interactions .
- Synthesis: Prepared using benzyl bromide derivatives in DMF with K₂CO₃, highlighting milder conditions compared to amino-substituted analogs .
2-Amino-5-Nitrothiazole (Antimicrobial Agent)
- Structural Differences : A nitro group replaces the hydroxyl at position 5, and the benzothiazole ring is simplified to a thiazole.
- Biological Activity : Broad antimicrobial activity attributed to the electron-withdrawing nitro group enhancing membrane penetration .
- Physical Properties : Higher polarity due to the nitro group may limit bioavailability compared to hydroxylated analogs .
2-Amino-5-Bromobenzo[d]thiazole 3-Oxide (Halogenated Analog)
- Structural Differences : Bromine at position 5 and a sulfoxide group at position 3.
- Chemical Properties: Higher molecular weight (245.1 g/mol) and altered electronic effects due to bromine’s electronegativity. Potential applications in radiopharmaceuticals .
Data Table: Key Properties of this compound and Analogs
Critical Insights from Comparative Studies
- Substituent Position Matters: The 5-hydroxy group in this compound likely enhances hydrogen-bonding interactions in biological systems, as seen in MAO-B inhibitors . However, replacing it with bulkier groups (e.g., benzo[d]oxazole) can shift activity to viral targets .
- Electronic Effects: Amino groups at position 2 improve binding affinity in enzyme inhibition, while nitro or bromo substituents alter redox properties and solubility .
- Synthetic Accessibility : Hydroxylated derivatives often require controlled conditions to prevent oxidation, whereas methyl or halogenated analogs are more stable .
Biological Activity
2-Aminobenzo[D]thiazol-5-OL is a heterocyclic compound characterized by a benzothiazole ring system, featuring an amino group at the 2-position and a hydroxyl group at the 5-position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contributes to its reactivity and biological functions. The presence of both an amino and a hydroxyl group enhances its potential for various interactions within biological systems.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown effectiveness against multiple cancer cell lines, including those derived from breast, colon, and pancreatic cancers .
- Antioxidant Properties : The hydroxyl group in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent bactericidal activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human liver cells (HepG2) (IC50 = 61 µM) . This suggests its potential as a therapeutic agent for tuberculosis.
- Anticancer Potential : In a comparative study on various derivatives, this compound showed significant inhibitory effects on CSF1R kinase (IC50 = 5.5 nM) and displayed a favorable selectivity profile over other kinases, indicating its promise as an anticancer drug candidate .
- Structure-Activity Relationship (SAR) : Research into the SAR of this compound revealed that modifications at specific positions on the benzothiazole ring can enhance its anticancer efficacy. For instance, introducing different substituents on the phenyl ring significantly affected cytotoxic activity against various tumor cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Aminobenzo[d]thiazol-5-OL, and how do reaction conditions influence yield?
- Methodological Answer : The zinc(II)-catalyzed approach is a robust method for synthesizing 2-aminobenzothiazole derivatives. Cyclic secondary amines (e.g., pyrrolidine) react efficiently with 2-bromophenyl isothiocyanate under mild conditions (room temperature, 12–24 h), yielding products with >80% efficiency . Alternative methods include one-pot synthesis using ionic liquids (e.g., [Bmim]Br₃ in [Bmim]BF₄), which simplifies purification but may require higher temperatures (70–90°C) . For hydroxylated derivatives like this compound, post-synthetic modifications (e.g., hydroxylation via acid/base-mediated hydrolysis) are necessary.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for thiazole rings and δ 4.5–5.5 ppm for hydroxyl groups) .
- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 193.04 for C₇H₆N₂OS) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (dust/volatiles) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to EPA guidelines for thiazole-containing waste .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer :
- Anticancer Activity : Substitution at C-5 with aryl groups (e.g., benzyl) enhances cytotoxicity. For example, 5-benzyl derivatives inhibit HPV-related pathways (IC₅₀ = 1.2–3.8 µM in HeLa cells) by targeting E6/E7 oncoproteins .
- Antifungal Activity : Chlorination at C-4 increases membrane permeability, as seen in derivatives like 5-chloro-2-aminobenzothiazole (MIC = 8 µg/mL against Candida albicans) .
- Enzyme Inhibition : Methylation at C-2 improves selectivity for monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 0.45 µM) compared to MAO-A (IC₅₀ = 12.3 µM) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Cellular Models : Differences in cell lines (e.g., HeLa vs. MCF-7) may alter IC₅₀ values due to varying expression of target proteins .
- Solubility : Poor aqueous solubility can artificially reduce activity; use DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Metabolic Stability : Evaluate hepatic microsome stability (e.g., mouse S9 fractions) to identify false negatives from rapid degradation .
Q. How can computational methods guide the design of novel this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets like HPV E6 (PDB ID: 2FK4). Hydroxyl groups at C-5 form hydrogen bonds with Glu49 and Arg55 residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antifungal activity (R² = 0.89 for C. albicans inhibition) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP <3.5 ensures blood-brain barrier penetration for CNS targets) .
Properties
IUPAC Name |
2-amino-1,3-benzothiazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIERIBXILPXPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557198 | |
Record name | 2-Amino-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118526-19-5 | |
Record name | 2-Amino-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,3-benzothiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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